molecular formula C9H9NO2S B1344818 Methyl 3-carbamothioylbenzoate CAS No. 106748-27-0

Methyl 3-carbamothioylbenzoate

Cat. No. B1344818
M. Wt: 195.24 g/mol
InChI Key: MBBRSLODSVCTGY-UHFFFAOYSA-N
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Patent
US06548495B2

Procedure details

A mixture of 3-thiocarbamoyl-benzoic acid methyl ester (7.8 g), 1,3-dichloro-2-propanone (8.4 g) and NaHCO3 (8.4 g) in 1,4-dioxane (180 mL) was heated to 60° C. for 24 h. The reaction mixture was cooled to 20° C. and added to a stirred solution of NaOMe (5.4 g) in MeOH (200 mL). Stirring was continued for 0.5 h. The mixture was poured into ice-cold 2N HCl (200 mL) and the product was extracted with AcOEt. The organic layer was washed with brine, dried and evaporated in vacuum. The residue was crystallized from CH2Cl2/hexane to give 3-(4-hydroxymethyl-thiazol-2-yl)-benzoic acid methyl ester (7.5 g) as light-brown crystals.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[S:12])[NH2:11])[CH:5]=1.ClC[C:16](=[O:19])[CH2:17]Cl.[C:20]([O-])(O)=O.[Na+].C[O-].[Na+]>O1CCOCC1.CO>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[S:12][CH:20]=[C:17]([CH2:16][OH:19])[N:11]=2)[CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C(N)=S)=O
Name
Quantity
8.4 g
Type
reactant
Smiles
ClCC(CCl)=O
Name
Quantity
8.4 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with AcOEt
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from CH2Cl2/hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C=1SC=C(N1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.